N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclohexyl-2-[[3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O3S/c1-28-16-9-8-14(12-17(16)29-2)21-24-23-18-10-11-20(25-26(18)21)30-13-19(27)22-15-6-4-3-5-7-15/h8-12,15H,3-7,13H2,1-2H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUACXAGHVTVOSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4CCCCC4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds with a [1,2,4]triazolo[4,3-a]quinoxaline structure have been found to exhibit antiviral and antimicrobial activities. They are known to interact with various enzymes and receptors in the biological system.
Mode of Action
The compound likely interacts with its targets through a process known as DNA intercalation. This is a common mechanism of action for many antiviral and antimicrobial agents. DNA intercalation involves the insertion of molecules between the base pairs of the DNA helix, which can disrupt the processes of DNA replication and transcription, thereby inhibiting the growth and proliferation of the targeted cells.
Biochemical Pathways
It’s known that dna intercalators can affect a wide range of biochemical pathways, primarily those involved in dna replication and transcription. The disruption of these processes can lead to cell death, thereby exerting an antiviral or antimicrobial effect.
Pharmacokinetics
Similar compounds have been found to exhibit cytotoxicity at certain concentrations, suggesting that they are absorbed and distributed within the biological system
Result of Action
The result of the compound’s action is likely the inhibition of the growth and proliferation of targeted cells, due to its potential DNA intercalating properties. This can result in antiviral or antimicrobial effects. Some compounds with similar structures have been found to exhibit promising antiviral activity.
Biochemical Analysis
Biochemical Properties
Based on its structural similarity to other triazolo-pyridazine compounds, it can be hypothesized that it may interact with enzymes, proteins, and other biomolecules.
Temporal Effects in Laboratory Settings
The temporal effects of N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide in laboratory settings, including its stability, degradation, and long-term effects on cellular function, have not been reported.
Dosage Effects in Animal Models
There is currently no available data on the effects of different dosages of this compound in animal models.
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been studied.
Biological Activity
N-cyclohexyl-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is a complex organic compound with a unique structural arrangement that includes a cyclohexyl group and a thioacetamide moiety linked to a triazolo-pyridazine framework. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in cancer therapy and other therapeutic areas.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Cyclohexyl Group : Provides hydrophobic characteristics.
- Thioacetamide Moiety : May enhance biological activity through interactions with biological targets.
- Triazolo-Pyridazine Framework : Known for its diverse biological activities including anti-cancer properties.
Chemical Formula
The chemical formula of this compound is CHNOS.
Anticancer Properties
Research indicates that compounds containing triazole and pyridazine moieties often exhibit significant biological activities. This compound is hypothesized to possess anticancer properties due to its structural features.
The proposed mechanism of action includes:
- Inhibition of specific cancer cell lines.
- Interaction with key signaling pathways involved in cancer progression.
Case Studies
Several studies have explored similar compounds with triazole and pyridazine structures. For instance:
- Zhang et al. (2023) : Evaluated compounds with similar frameworks and reported significant inhibition against various cancer cell lines (HEPG2, MCF7), with IC values indicating potent activity compared to standard treatments .
- Arafa et al. (2023) : Investigated derivatives of triazoles and reported promising cytotoxic effects against cancer cells, suggesting that modifications in the structure can enhance biological activity .
Interaction Studies
Interaction studies are crucial for understanding how this compound interacts with biological systems. These studies may include:
- Molecular docking simulations to predict binding affinities with target proteins.
- In vitro assays to evaluate cytotoxicity and selectivity against normal cells versus cancer cells.
Summary of Biological Activity Studies
| Study | Compound | Target | IC (µM) | Remarks |
|---|---|---|---|---|
| Zhang et al. (2023) | Triazole derivative | HEPG2 | 1.18 ± 0.14 | More potent than staurosporine |
| Arafa et al. (2023) | Triazole derivative | MCF7 | 0.275 | Promising cytotoxic activity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
